3-Methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide is a novel small molecule identified as a potential inhibitor of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in embryonic development and is implicated in various cancers. [] Specifically, this compound acts as a Smoothened (SMO) antagonist, targeting a key receptor within the Hh pathway. []
While the provided literature doesn't directly detail the synthesis of 3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide, its discovery stemmed from a "focused diversity" library screened for Hh pathway inhibitors. [] This suggests a multi-step synthesis likely involving the formation of the imidazo[1,2-a]pyridine core followed by coupling with a substituted benzamide moiety.
3-Methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide acts primarily as an antagonist of the Smoothened (SMO) receptor, effectively inhibiting the Hh signaling pathway at the receptor level. [] Additionally, it demonstrates an inhibitory effect downstream of Suppressor of Fused (SUFU), suggesting a potential secondary mechanism contributing to its efficacy. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4